2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

Calcium Channel Blockers Structure-Activity Relationship N-type Calcium Channels

Researchers seeking CNS-active scaffolds need 1,4-DHPs with a free 4-COOH handle for rapid derivatization. This 2-benzyl-1-methyl-DHP-4-carboxylic acid fills that gap, enabling parallel amide/ester synthesis for SAR studies. • Free 4-COOH enables direct conjugation to probes/biomarkers • 2-Benzyl group shifts selectivity toward N-type Ca²⁺ channels for pain & neuroprotection research • Serves as a bio-oxidizable prodrug carrier for CNS delivery. Supplied with CoA; global shipping available.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 137024-09-0
Cat. No. B3236534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
CAS137024-09-0
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCN1C=CC(C=C1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H15NO2/c1-15-8-7-12(14(16)17)10-13(15)9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,16,17)
InChIKeyGNGLPEVQDXXSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: Procurement Considerations


2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid (CAS 137024-09-0) is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 4-position [1]. 1,4-DHPs are a privileged scaffold in medicinal chemistry, primarily recognized for their calcium channel modulatory activity [2]. The specific substitution pattern of this compound, particularly the 2-benzyl substituent on a 1,4-dihydropyridine ring, has been explored for the development of novel pharmacological agents, including potential prodrugs and central nervous system (CNS)-active compounds [3].

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: Generic Substitution Concerns


Generic substitution with other 1,4-dihydropyridine (1,4-DHP) derivatives is precluded by the critical and well-established role of specific substitution patterns in determining biological activity and chemical reactivity. The 2-position of the 1,4-DHP ring is a key determinant of pharmacological profile and subtype selectivity [1]. For instance, the presence of a 2-benzyl group, as opposed to the more common 2-methyl group, fundamentally alters the compound's conformation, lipophilicity, and potential for interaction with biological targets [2]. Furthermore, the free carboxylic acid at the 4-position provides a unique synthetic handle for derivatization, including amide bond formation and esterification, which is not possible with the more typical 3,5-dicarboxylate esters found in clinical calcium channel blockers [3]. Therefore, substituting this compound with a commercially available, uncharacterized 1,4-DHP would introduce uncontrolled variables, jeopardizing experimental reproducibility and invalidating any structure-activity relationship (SAR) conclusions.

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: Evidence-Based Differentiation


Selective N-Type Calcium Channel Inhibition

A class-level inference can be drawn from SAR studies on 1,4-dihydropyridine-3-carboxylic acid derivatives, where the introduction of a 2-benzyl substituent was shown to confer selectivity for N-type calcium channels over L-type channels, a profile not observed with the standard 2-methyl analog [1]. In a related study, a 2-benzyl substituted 1,4-DHP exhibited an IC50 of 1.2 µM for N-type channel inhibition, while the 2-methyl congener showed negligible activity at concentrations up to 10 µM [2]. While this specific data is for a 3-carboxylic acid derivative, it provides strong evidence for the functional impact of the 2-benzyl group, a key feature of the target compound.

Calcium Channel Blockers Structure-Activity Relationship N-type Calcium Channels

4-Carboxylic Acid Synthetic Handle

The presence of a free 4-carboxylic acid group on this compound provides a distinct synthetic advantage over the vast majority of commercially available 1,4-DHP derivatives, which are typically 3,5-dicarboxylate esters (e.g., nifedipine, amlodipine) [1]. The 4-carboxylic acid can be directly conjugated to alcohols to form esters, or to amines to form amides, without requiring a prior saponification step that could degrade the sensitive dihydropyridine core [2]. This is a critical differentiator for researchers designing prodrugs or creating focused libraries of 1,4-DHP analogs, where the 4-position is a key site for structural diversification [3].

Prodrug Design Synthetic Intermediates Chemical Derivatization

CNS Penetration Advantage of Neutral DHP

In the context of CNS drug discovery, the neutral, lipophilic 1,4-dihydropyridine core of the target compound offers a potential advantage in passive membrane permeability over its permanently charged pyridinium salt counterparts [1]. Research on N-benzylpyridinium-based acetylcholinesterase (AChE) inhibitors has shown that the corresponding neutral 1,4-dihydropyridine prodrugs exhibit significantly enhanced blood-brain barrier (BBB) penetration [2]. While specific quantitative data for this exact compound is lacking, the class-level inference from this established prodrug strategy supports its potential utility for delivering a benzyl-containing moiety into the CNS.

Blood-Brain Barrier Permeability CNS Drug Discovery Prodrug Strategy

Lead-Like Physicochemical Properties

Compared to the classic Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, MW 253.3 g/mol, cLogP 2.1) and its 4-phenyl analog (MW 329.4 g/mol, cLogP 3.9), the target compound presents a distinct physicochemical profile [1]. Its molecular weight of 229.3 g/mol and a predicted cLogP of approximately 2.8 place it in a more favorable range for lead-like properties according to Lipinski's Rule of Five, while maintaining a different polarity and hydrogen-bonding capacity due to the free 4-carboxylic acid [2]. These properties differentiate it from the highly lipophilic and ester-rich 3,5-dicarboxylate DHPs, which are often associated with higher plasma protein binding and potential for phospholipidosis.

Physicochemical Properties cLogP Molecular Weight

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic Acid: Recommended Applications


N-Type Calcium Channel Modulator Lead Optimization

Based on the class-level evidence that a 2-benzyl substituent can shift selectivity toward N-type calcium channels [1], this compound is a suitable scaffold for medicinal chemistry programs targeting pain, neuroprotection, or cardiovascular disorders where N-type channel modulation is beneficial. The free 4-carboxylic acid offers a convenient site for further SAR exploration through amide or ester synthesis.

CNS-Targeted Prodrugs via Bio-oxidizable DHP

The neutral 1,4-dihydropyridine core, particularly with a 2-benzyl group, is a proven 'bio-oxidizable' carrier for CNS drug delivery [2]. This compound can serve as a starting material for creating prodrugs of quaternary ammonium CNS agents, where the dihydropyridine moiety enhances BBB penetration before being oxidized in the brain to release the active drug.

Focused Library of DHP Carboxylic Acid Derivatives

The unique 4-carboxylic acid functional group on a pre-formed 2-benzyl-1-methyl-1,4-DHP core provides an efficient entry point for generating diverse libraries of analogs [3]. Researchers can perform parallel synthesis of amides and esters for high-throughput screening against a range of biological targets, bypassing the need for multi-step de novo synthesis of each derivative.

Fluorescent or Biotinylated DHP Probes

The 4-carboxylic acid handle allows for straightforward conjugation to fluorescent dyes or biotin tags via standard amide coupling chemistry [4]. This enables the creation of molecular probes for studying the cellular localization, target engagement, and trafficking of 1,4-DHP-based compounds, a significant advantage over analogs lacking this reactive group.

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